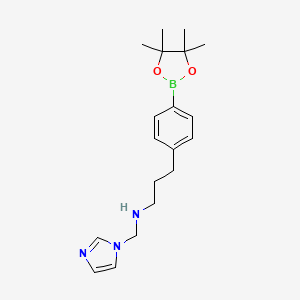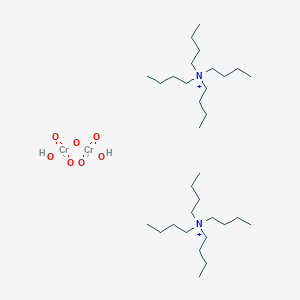
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium is a complex compound that falls under the category of acids generated from chromium trioxide and their oligomers. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
The preparation of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves the reaction of chromium trioxide with water. This reaction leads to the spontaneous generation of chromic acid, dichromic acid, and their oligomers . The reaction conditions typically involve controlled temperature and pH to ensure the stability and purity of the compound.
Chemical Reactions Analysis
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical and synthetic processes. In biology and medicine, it is studied for its potential use in cancer treatment due to its carcinogenic properties . In the industry, it is used in the production of pigments, coatings, and other materials .
Mechanism of Action
The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its interaction with cellular components, leading to oxidative stress and DNA damage. This compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium is unique compared to other similar compounds like chromic acid and dichromic acid. While all these compounds are generated from chromium trioxide, hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has distinct structural features that contribute to its specific chemical and biological properties .
Similar compounds include:
- Chromic acid
- Dichromic acid
- Oligomers of chromic acid and dichromic acid
Properties
Molecular Formula |
C32H74Cr2N2O7+2 |
|---|---|
Molecular Weight |
702.9 g/mol |
IUPAC Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium |
InChI |
InChI=1S/2C16H36N.2Cr.2H2O.5O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;/h2*5-16H2,1-4H3;;;2*1H2;;;;;/q4*+1;;;;;;;/p-2 |
InChI Key |
WUHSSDCFXDLYJA-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
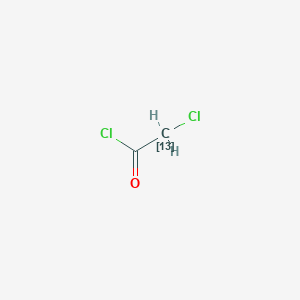

![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)
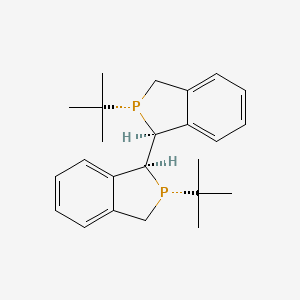
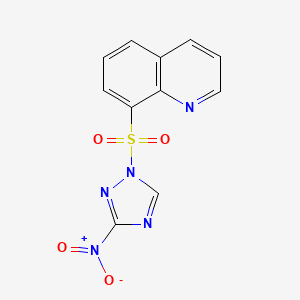
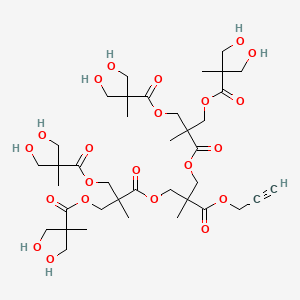

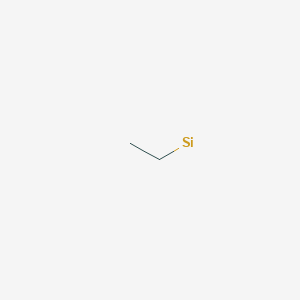

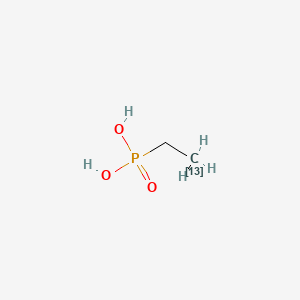
![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)
